N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide
Description
N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core with a carboxamide group at the 6-position. The substituent at the amide nitrogen is a pyrrolidin-2-ylmethyl group, further modified by a pyrimidin-2-yl moiety at the pyrrolidine’s 1-position. The pyrimidine and pyrrolidine groups may enhance target binding through hydrogen bonding and conformational rigidity, respectively.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(12-4-5-14-15(9-12)24-11-21-14)20-10-13-3-1-8-22(13)17-18-6-2-7-19-17/h2,4-7,9,11,13H,1,3,8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDCOXLKPCZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidin-2-yl-pyrrolidine intermediate, which is then coupled with a benzothiazole derivative. Key steps include:
Formation of Pyrimidin-2-yl-Pyrrolidine: This involves the reaction of pyrimidine with pyrrolidine under specific conditions to form the desired intermediate.
Coupling Reaction: The intermediate is then reacted with 1,3-benzothiazole-6-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Benzothiazole-2-carboxamide Analog
Compound : N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide
- Structural Differences: The carboxamide group is at the 2-position of the benzothiazole core, unlike the 6-position in the target compound. The pyrimidin-2-yl group is part of a dihydropyrimidinone ring fused to a pyrazole moiety, whereas the target compound’s pyrimidine is attached to a pyrrolidine ring.
- The dihydropyrimidinone ring introduces a ketone group, which could enhance solubility but reduce membrane permeability relative to the saturated pyrrolidine in the target compound.
Benzothiazole-6-carboxamide with Indole Substituent
Compound : N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide
- Structural Differences :
- Shares the benzothiazole-6-carboxamide core but replaces the pyrimidine-pyrrolidine group with a 2-methoxyethyl-substituted indole.
- A methyl group is present at the benzothiazole’s 2-position.
Benzothiazole Sulfonamide Derivatives
Compound : 6-(Pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-amine
- Structural Differences :
- Replaces the carboxamide group with a sulfonamide at the 6-position.
- The pyrrolidine is attached via a sulfonyl linker rather than a methylene bridge.
- The sulfonyl linker may reduce conformational flexibility compared to the target compound’s methylene group.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Positional Isomerism : The 6-carboxamide position in the target compound likely enhances π-π interactions with aromatic residues in kinase ATP-binding pockets compared to 2-carboxamide analogs .
- Substituent Effects : The pyrimidine-pyrrolidine group may improve selectivity for kinases over off-target receptors (e.g., serotonin) compared to indole-containing analogs .
Biological Activity
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrimidine ring, a pyrrolidine moiety, and a benzothiazole group. Its molecular formula is with a molecular weight of approximately 381.45 g/mol. The synthesis typically involves multi-step organic reactions that can include the formation of the pyrrolidine ring followed by the introduction of the pyrimidine and benzothiazole components under controlled conditions to ensure high yield and purity .
Anticancer Properties
Research indicates that derivatives of benzothiazole and pyrimidine compounds exhibit notable anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. A study demonstrated that certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy increased with concentration, with no bacterial growth observed at higher concentrations (e.g., 800 µg/mL) .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory activity. Compounds with similar structures have been shown to inhibit inflammatory pathways by blocking specific enzymes involved in inflammation, such as lipoxygenase .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The presence of the pyrimidine and pyrrolidine rings allows for binding to specific receptors or enzymes, modulating their activity. This modulation can lead to either inhibition or activation of biochemical pathways critical for cancer cell survival or bacterial proliferation .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Activity : A study on a series of benzothiazole derivatives indicated that those containing the pyrimidine moiety showed enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments.
- Antimicrobial Efficacy : Research demonstrated that the compound exhibited significant antibacterial properties at varying concentrations against both S. aureus and E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Anti-inflammatory Properties : In vitro studies revealed that similar compounds could effectively reduce inflammatory markers in cell cultures, supporting their use in inflammatory disease management.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis is typical for such heterocyclic compounds. Begin with the preparation of the pyrrolidine-pyrimidine core via nucleophilic substitution (e.g., coupling pyrimidin-2-amine with a substituted pyrrolidine derivative).
- Subsequent coupling with 1,3-benzothiazole-6-carboxylic acid using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions (N₂ atmosphere) is critical for amide bond formation.
- Optimize yield by controlling temperature (e.g., 0–5°C for sensitive steps) and solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
- Key Parameters :
- Monitor intermediates via TLC/HPLC.
- Purify via column chromatography (silica gel, gradient elution) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- Use 1H/13C NMR to confirm regiochemistry of the pyrrolidine-pyrimidine and benzothiazole moieties. Key signals include aromatic protons (δ 7.5–8.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass (± 5 ppm).
- IR Spectroscopy verifies amide C=O stretching (~1650–1700 cm⁻¹) and pyrimidine C=N vibrations (~1550 cm⁻¹) .
Q. What biological pathways are most likely targeted by this compound based on structural analogs?
- Methodology :
- Compare with structurally related benzothiazole-pyrimidine hybrids, which often inhibit kinases (e.g., EGFR, VEGFR) or modulate apoptosis pathways (e.g., Bcl-2/Bax) .
- Conduct molecular docking against crystallographic kinase structures (PDB: e.g., 1M17 for EGFR) to predict binding affinity. Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the benzothiazole ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a specific biological target?
- Methodology :
- Systematic Substituent Variation : Modify the pyrrolidine’s methyl group (e.g., cyclopropyl or fluorinated analogs) to alter steric/electronic profiles.
- Bioisosteric Replacement : Replace benzothiazole with thiazolo[5,4-d]pyrimidine to enhance π-stacking in kinase active sites .
- In vitro Assays : Test analogs against a panel of kinases (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ shifts. Prioritize compounds with >10-fold selectivity over off-target kinases .
Q. What experimental strategies resolve contradictions in reported bioactivity data for similar compounds?
- Methodology :
- Dose-Response Reproducibility : Replicate assays (e.g., MTT for cytotoxicity) across ≥3 independent labs to rule out protocol variability.
- Off-Target Profiling : Use CRISPR-Cas9 knockouts of suspected targets (e.g., TP53) to confirm mechanism-specific effects.
- Meta-Analysis : Cross-reference data from patents (e.g., pyrimidine-based pesticides in ) and academic studies to identify consensus pathways .
Q. How can synthetic challenges like low yield in the final coupling step be addressed?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig coupling if steric hindrance limits amide formation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) to minimize decomposition .
- Solvent Optimization : Switch from DMF to DMAc or NMP for better solubility of polar intermediates .
Q. What computational methods are recommended for predicting metabolic stability of this compound?
- Methodology :
- In silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., pyrrolidine N-methyl for CYP3A4 oxidation).
- MD Simulations : Simulate liver microsomal environments (e.g., CHARMM force field) to estimate half-life and guide structural stabilization (e.g., fluorination of labile positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
